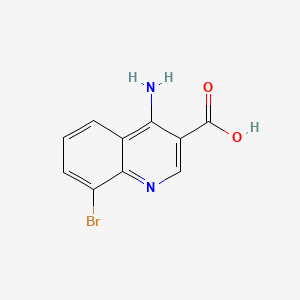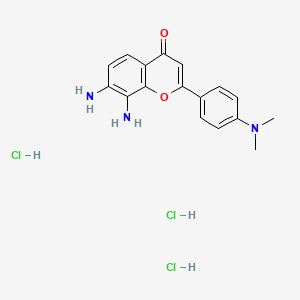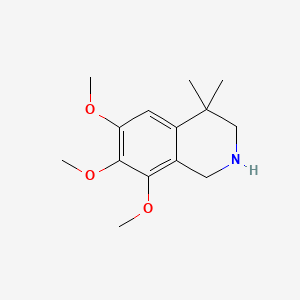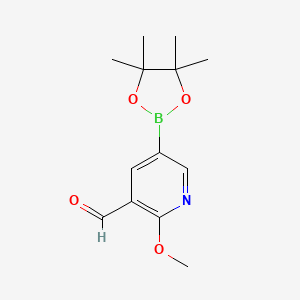
1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate” is likely a complex organic compound. It contains a pyridinium ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The phenylazo group (-N=N-C6H5) is a type of azo compound known for its vivid colors, which is often used in dye manufacturing .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the positively charged pyridinium ring, the phenylazo group, and the tetrafluoroborate anion. The presence of these groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the pyridinium ring and the phenylazo group. The pyridinium ring is electron-deficient and might undergo reactions with nucleophiles. The azo group (-N=N-) could be reduced to amines under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, given the presence of the ionic tetrafluoroborate group. Its solubility would depend on the polarity of the solvent .Safety And Hazards
As with any chemical compound, handling “1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols. Specific hazards would depend on the compound’s reactivity and toxicity, which aren’t known without specific study .
Propriétés
IUPAC Name |
(1-ethylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N3.BF4/c1-2-16-11-7-6-10-13(16)15-14-12-8-4-3-5-9-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOOENVBDAFGKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724674 |
Source


|
| Record name | 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate | |
CAS RN |
16599-97-6 |
Source


|
| Record name | 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-diphenyl-6-(9,9'-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine](/img/structure/B578804.png)



![N-[(2-chloropyrimidin-4-yl)methyl]ethanamine](/img/structure/B578812.png)
![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)







